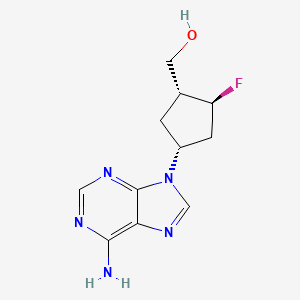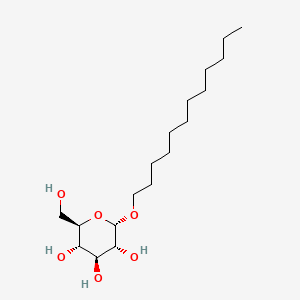
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid is a chemical compound that has garnered attention due to its role as a metabolite of propranolol, a beta-blocker used in the treatment of various cardiovascular conditions . This compound is characterized by its molecular formula C13H12O5 and is known for its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid typically involves the use of 4-methoxy-1-naphthol as a starting material . The synthetic route includes the cleavage of the 4-methyl ether using iodotrimethylsilane in the presence of cyclopentene . This method has been employed to prepare naphthoxylactic acid derivatives, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient reagents and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid involves its formation as a metabolite of propranolol . The compound is produced through the metabolic processes in the liver, where propranolol undergoes hydroxylation and subsequent reactions . The molecular targets and pathways involved include the cytochrome P450 enzymes, which play a crucial role in drug metabolism .
類似化合物との比較
Similar Compounds
Naphthoxylactic acid: A related compound with similar structural features.
4-Methoxy-1-naphthol: A precursor used in the synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid.
Uniqueness
This compound is unique due to its specific role as a propranolol metabolite and its distinct structural properties . Its formation and metabolic pathways provide valuable insights into the pharmacokinetics of beta-blockers .
特性
CAS番号 |
96848-85-0 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC名 |
2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H12O5/c14-10-5-6-12(18-7-11(15)13(16)17)9-4-2-1-3-8(9)10/h1-6,11,14-15H,7H2,(H,16,17) |
InChIキー |
WXBHZMJBMCCBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
同義語 |
3-(4-hydroxy-1-naphthoxy)lactic acid 4-OH-NLA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one](/img/structure/B1221314.png)





![[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B1221326.png)






